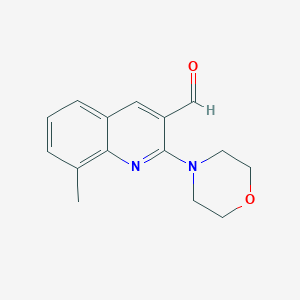
8-Methyl-2-morpholinoquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-morpholinoquinoline-3-carbaldehyde: is a heterocyclic compound that features a quinoline core structure substituted with a morpholine ring and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-morpholinoquinoline-3-carbaldehyde typically involves the condensation of 8-methylquinoline-2-carbaldehyde with morpholine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 8-Methyl-2-morpholinoquinoline-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 8-Methyl-2-(4-morpholinyl)-3-quinolinecarboxylic acid.
Reduction: 8-Methyl-2-(4-morpholinyl)-3-quinolinecarbinol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 8-Methyl-2-morpholinoquinoline-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
**Biology:
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
8-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-2-4-12-9-13(10-18)15(16-14(11)12)17-5-7-19-8-6-17/h2-4,9-10H,5-8H2,1H3 |
Clave InChI |
HHCANZKGWPOQQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)N3CCOCC3)C=O |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















